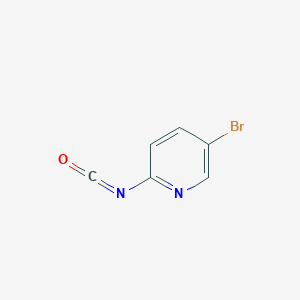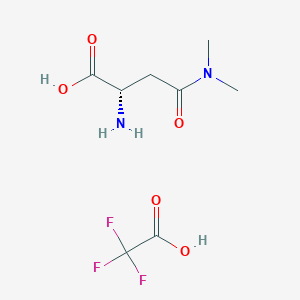
(2S)-2-amino-3-(dimethylcarbamoyl)propanoicacid,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is a complex organic molecule that combines an amino acid derivative with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid typically involves the protection of the amino group followed by the introduction of the dimethylcarbamoyl group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Dimethylcarbamoyl Group: The protected amino acid is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Deprotection: The protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroacetic acid moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding amino acid derivatives.
Medicine
In medicine, this compound may have potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(dimethylcarbamoyl)propanoic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carbamoyl group can interact with enzymes. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic Acid: A strong acid used in various chemical reactions.
Dimethylcarbamoyl Chloride: Used in the synthesis of carbamates.
Amino Acids: Building blocks of proteins with similar structural features.
Uniqueness
The combination of an amino acid derivative with trifluoroacetic acid and a dimethylcarbamoyl group makes this compound unique. Its multifaceted structure allows for diverse applications and interactions, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H13F3N2O5 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-8(2)5(9)3-4(7)6(10)11;3-2(4,5)1(6)7/h4H,3,7H2,1-2H3,(H,10,11);(H,6,7)/t4-;/m0./s1 |
Clé InChI |
LOZCHNLBYREUQI-WCCKRBBISA-N |
SMILES isomérique |
CN(C)C(=O)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CN(C)C(=O)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
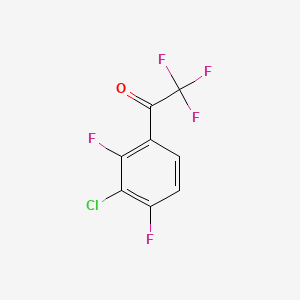
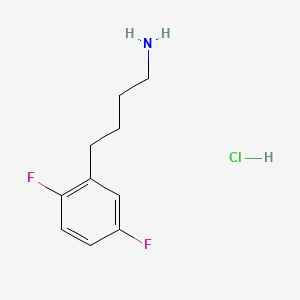
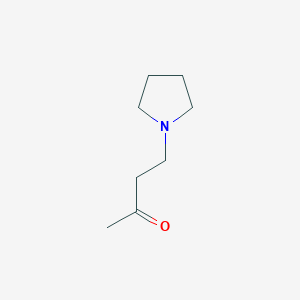
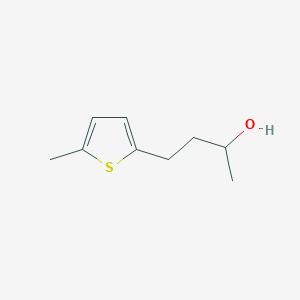
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
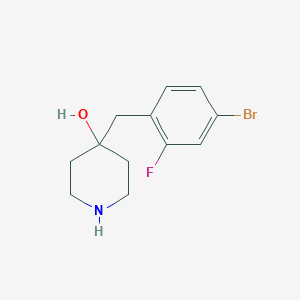
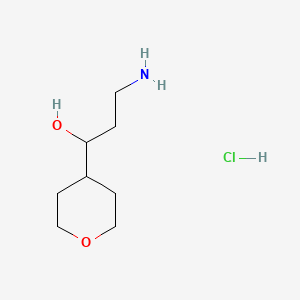
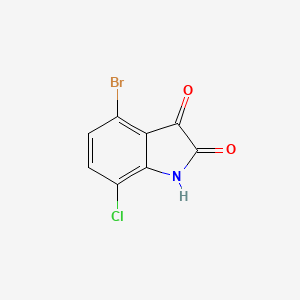
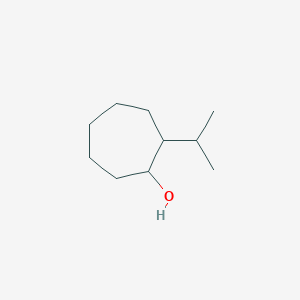
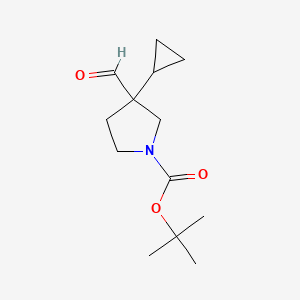
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
